

Peucedanin: A Technical Guide to its Furanocoumarin Classification, Biosynthesis, and Biological Activity

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Compound of Interest

Compound Name: *Peucedanin*

Cat. No.: *B090833*

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Abstract

Peucedanin is a naturally occurring furanocoumarin found predominantly in plants of the Apiaceae family, such as those from the *Peucedanum* genus. As a member of the furanocoumarin class, it possesses a characteristic chemical structure that dictates its biological activities, which include anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of **peucedanin**, focusing on its precise classification as a linear furanocoumarin, its putative biosynthetic pathway, and a summary of its biological effects supported by quantitative data. Detailed experimental protocols for its extraction and for the assessment of its cytotoxic activity are provided to facilitate further research and development.

Chemical Profile and Furanocoumarin Classification

Furanocoumarins are a class of organic compounds characterized by a furan ring fused to a coumarin (benzo- α -pyrone) skeleton. They are broadly categorized into two main types based on the fusion pattern of the furan ring: linear and angular.

- **Linear Furanocoumarins:** The furan ring is fused to the 6 and 7 positions of the coumarin core, resulting in a psoralen (furo[3,2-g]chromen-7-one) backbone.

- Angular Furanocoumarins: The furan ring is fused to the 7 and 8 positions, forming an angelicin (furo[2,3-h]chromen-7-one) backbone.

Peucedanin is unequivocally classified as a linear furanocoumarin. Its core structure is that of psoralen, specifically a furo[3,2-g]chromen-7-one, with additional isopropyl and methoxy substituents.^[1] This linear arrangement is a key determinant of its chemical properties and biological interactions.

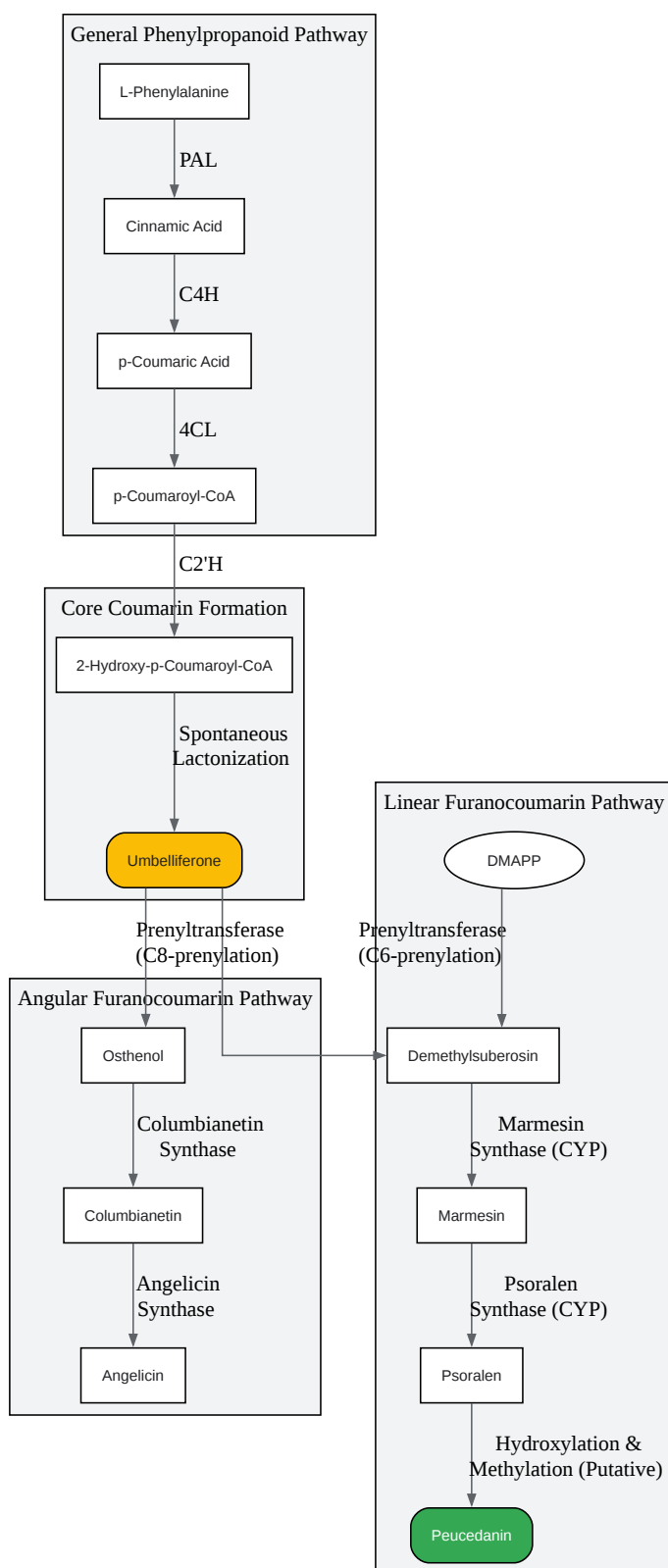
Property	Data
Molecular Formula	C ₁₅ H ₁₄ O ₄
Molecular Weight	258.27 g/mol
IUPAC Name	3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one
CAS Number	133-26-6
Synonyms	Oreoselone methyl ether, 4-Methoxy-5-isopropylfuro(2,3:6,7)coumarin
Parent Moiety	Psoralen (Furo[3,2-g]chromen-7-one)
Classification	Organic Compound -> Phenylpropanoid -> Coumarin -> Furanocoumarin -> Psoralen

Putative Biosynthetic Pathway

The biosynthesis of furanocoumarins originates from the well-established phenylpropanoid pathway. The pathway diverges to form linear and angular structures after the synthesis of the central precursor, umbelliferone. The specific enzymatic steps leading to the final structure of **peucedanin** have not been fully elucidated, but a putative pathway can be constructed based on known enzymatic reactions in furanocoumarin biosynthesis.

The process begins with L-phenylalanine and proceeds through several enzymatic steps to produce umbelliferone.^[2] The key branching point involves the regioselective prenylation of umbelliferone. For linear furanocoumarins like **peucedanin**, a prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group at the C6 position to form demethylsuberosin.^[2]

[3] This is followed by a series of oxidative cyclization reactions catalyzed by cytochrome P450 monooxygenases (CYPs), namely marmesin synthase and psoralen synthase, to form the psoralen core.[1][2] Subsequent hydroxylation and methylation steps, likely also involving specific CYPs and O-methyltransferases, would then be required to add the methoxy and isopropyl groups to yield **peucedanin**.



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Putative biosynthetic pathway of **peucedanin**.

Quantitative Data on Biological Activities

Peucedanin has been reported to exhibit a range of biological activities, primarily focusing on its anticancer and anti-inflammatory effects. Quantitative data is crucial for evaluating its potential as a therapeutic agent. While comprehensive screening data across multiple assays is limited, specific studies have quantified its effects.

Biological Activity	Assay System	Target/Cell Line	Measured Effect	Concentration/Dose	Reference
Anticancer	Heat Shock Protein Expression	HeLa (Human Cervical Cancer)	77.5% inhibition of Hsp72 expression	15 µg/mL	[4]
Anticancer	Heat Shock Protein Expression	HeLa (Human Cervical Cancer)	74.0% inhibition of Hsp27 expression	15 µg/mL	[4]

Note: Further studies are required to establish a comprehensive profile of IC₅₀ values across a wider range of cancer cell lines and to quantify its anti-inflammatory potency through enzyme inhibition or cytokine production assays.

Experimental Protocols

Extraction and Isolation of Peucedanin

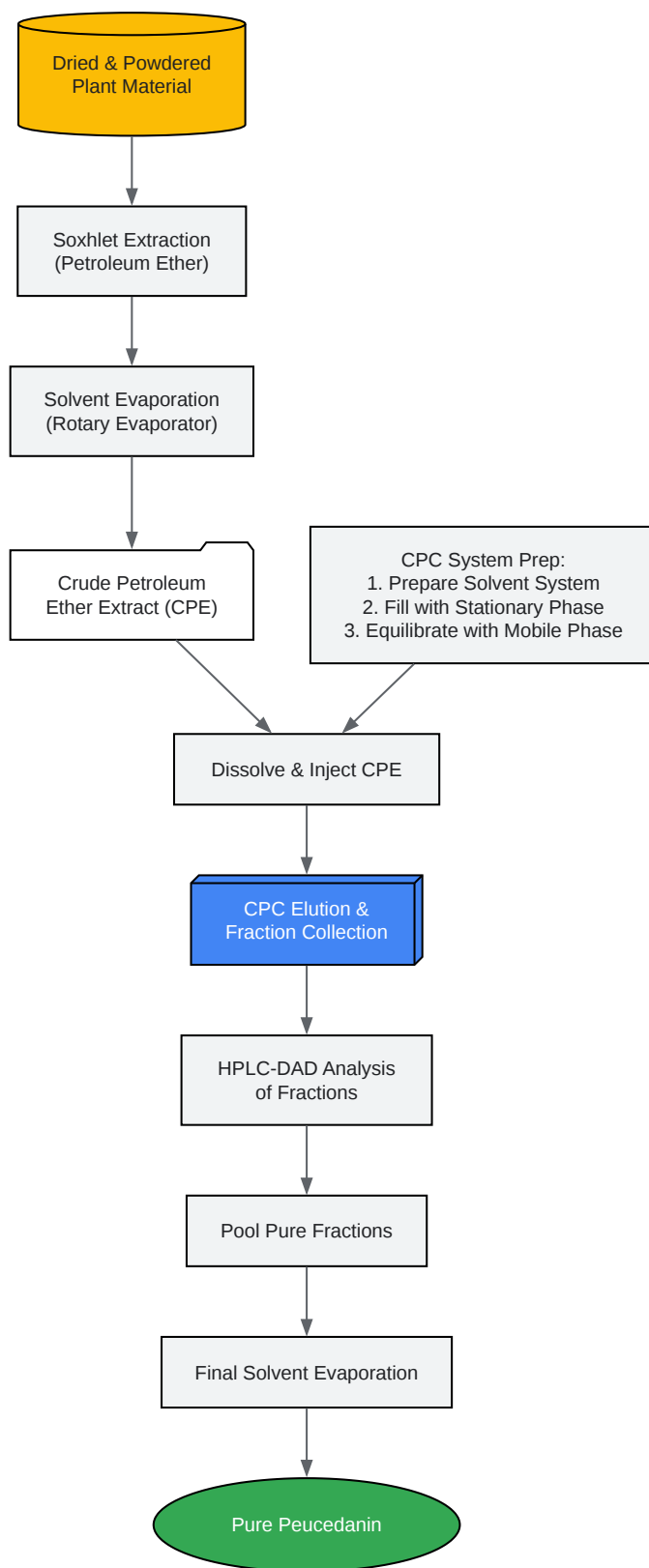
This protocol describes a general method for the extraction and subsequent purification of **peucedanin** from plant material, specifically the fruits of *Peucedanum* species, using Centrifugal Partition Chromatography (CPC).

Methodology:

- Plant Material Preparation:
 - Obtain dried and finely powdered fruits of a **peucedanin**-containing plant (e.g., *Peucedanum tauricum*).

- Soxhlet Extraction:
 - Place the powdered plant material (e.g., 25 g) into a cellulose thimble.
 - Perform exhaustive extraction in a Soxhlet apparatus using a non-polar solvent like petroleum ether or n-heptane for several hours.
 - Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude petroleum ether extract (CPE).
- Centrifugal Partition Chromatography (CPC) Purification:
 - Solvent System Preparation: Prepare an optimized biphasic solvent system. A common system for furanocoumarins is n-heptane-ethyl acetate-methanol-water (e.g., in a 5:2:5:2 v/v/v/v ratio).[5] Equilibrate the mixture in a separatory funnel and separate the upper (stationary) and lower (mobile) phases.
 - CPC Apparatus Setup:
 - Fill the CPC rotor with the stationary phase (upper phase).
 - Set the rotational speed (e.g., 1600 rpm).
 - Pump the mobile phase (lower phase) through the system in ascending mode at a defined flow rate (e.g., 3 mL/min) until hydrodynamic equilibrium is reached (mobile phase emerges from the outlet).
 - Sample Injection and Fractionation:
 - Dissolve a known amount of the CPE (e.g., 150 mg) in a small volume of the solvent system.
 - Inject the sample into the CPC system.
 - Continue pumping the mobile phase and collect fractions of the eluate at regular intervals using a fraction collector.
- Analysis and Identification:

- Analyze the collected fractions using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) to identify fractions containing pure **peucedanin**.
- Pool the pure fractions and evaporate the solvent to yield isolated **peucedanin**.
- Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).



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